Cas no 50440-64-7 (4(1H)-Quinolinone,1-ethyl-6-nitro-)
4(1H)-Quinolinone,1-ethyl-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinolinone,1-ethyl-6-nitro-
- 1-ethyl-6-nitroquinolin-4-one
- 1-Ethyl-1,4-dihydro-6-nitrochinol-4-on
- 1-ethyl-6-nitro-1H-quinolin-4-one
- AC1L6QDS
- NSC166891
- BS-33998
- 1-ethyl-6-nitro-1,4-dihydroquinolin-4-one
- 50440-64-7
- DTXSID80304710
- NSC-166891
-
- Inchi: 1S/C11H10N2O3/c1-2-12-6-5-11(14)9-7-8(13(15)16)3-4-10(9)12/h3-7H,2H2,1H3
- InChI Key: NBTDCHNREGPDHY-UHFFFAOYSA-N
- SMILES: O=C1C=CN(CC)C2C=CC(=CC=21)[N+](=O)[O-]
Computed Properties
- Exact Mass: 218.0692
- Monoisotopic Mass: 218.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.1Ų
Experimental Properties
- Density: 1.31
- Boiling Point: 378.8°C at 760 mmHg
- Flash Point: 182.9°C
- Refractive Index: 1.608
- PSA: 63.45
- LogP: 2.45280
4(1H)-Quinolinone,1-ethyl-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX54859-1g |
1-Ethyl-6-nitroquinolin-4-one |
50440-64-7 | 98% | 1g |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AX54859-5g |
1-Ethyl-6-nitroquinolin-4-one |
50440-64-7 | 98% | 5g |
$402.00 | 2024-04-19 | |
| A2B Chem LLC | AX54859-10g |
1-Ethyl-6-nitroquinolin-4-one |
50440-64-7 | 98% | 10g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AX54859-25g |
1-Ethyl-6-nitroquinolin-4-one |
50440-64-7 | 98% | 25g |
$1316.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736918-1g |
1-Ethyl-6-nitroquinolin-4(1h)-one |
50440-64-7 | 98% | 1g |
¥4321.00 | 2024-05-11 |
4(1H)-Quinolinone,1-ethyl-6-nitro- Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4(1H)-Quinolinone,1-ethyl-6-nitro-
Comprehensive Overview of 4(1H)-Quinolinone,1-ethyl-6-nitro- (CAS No. 50440-64-7): Properties, Applications, and Research Insights
4(1H)-Quinolinone,1-ethyl-6-nitro- (CAS No. 50440-64-7) is a specialized heterocyclic compound belonging to the quinolinone family. Its unique molecular structure, featuring an ethyl group at the 1-position and a nitro group at the 6-position, makes it a subject of significant interest in pharmaceutical and material science research. This compound is often explored for its potential as a building block in drug discovery, particularly in the development of antimicrobial agents and central nervous system (CNS) modulators. Researchers frequently search for "quinolinone derivatives uses" or "nitro-substituted heterocycles synthesis," reflecting its relevance in modern chemistry.
The physicochemical properties of 4(1H)-Quinolinone,1-ethyl-6-nitro- include a molecular weight of 218.21 g/mol and a distinctive yellow crystalline appearance. Its solubility profile—moderate in polar organic solvents like dimethyl sulfoxide (DMSO) but limited in water—makes it suitable for organic synthesis applications. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce environmental impact, aligning with searches for "sustainable heterocyclic compound production."
In the pharmaceutical sector, this compound’s nitro group is a key functional moiety, often investigated for its role in bioactivity enhancement. Studies highlight its potential in designing tyrosine kinase inhibitors and anti-inflammatory agents, addressing popular queries like "quinolinone-based drug candidates 2024." Additionally, its fluorescence properties are leveraged in biochemical sensing, a topic gaining traction in diagnostic technology forums.
From a commercial perspective, CAS No. 50440-64-7 is supplied by specialty chemical vendors with >98% purity, catering to high-throughput screening and medicinal chemistry projects. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality verification, as emphasized in searches for "quinolinone purity analysis methods." Regulatory compliance with REACH and FDA guidelines ensures its safe handling in industrial settings.
Emerging applications include its use in organic electronics, where its electron-withdrawing nitro group contributes to charge transport properties. This aligns with growing interest in "small-molecule semiconductors" and "flexible electronics materials." Environmental degradation studies of nitro-substituted quinolinones also address concerns about persistent organic pollutants (POPs), a hot topic in environmental chemistry circles.
Future research directions may explore catalytic reduction of the nitro group to generate amino-quinolinone analogs, a strategy frequently queried as "nitro to amine conversion techniques." Collaborative efforts between academia and industry continue to expand the compound’s utility, ensuring its prominence in next-generation chemical innovation.
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